Cas no 1198-30-7 (Isoquinoline-1-carbonitrile)
Isoquinoline-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline-1-carbonitrile
- 1-Cyanoisoquinoline
- 1-Isoquinolinecarbonitrile
- Isoquinaldonitrile(6CI,7CI,8CI)
- NSC 203335
- 1-cyano-isoquinoline
- BIDD:GT0021
- 1-Isoquinolinecarbonitrile, 99%
- Y94LJ44YSD
- Z212046230
- CS-0041586
- HMS547I02
- DTXSID20308378
- 1198-30-7
- AM807134
- NSC203335
- FT-0627508
- SCHEMBL251028
- W-205071
- AKOS001295409
- EN300-25592
- AB03726
- NSC-203335
- isoquinolinecarbonitrile
- BB 0268026
- 1-isoquinoline carbonitrile
- SY034107
- AQ-776/40170967
- 125771-26-8
- isoquinoline-1-carbonitrile;1-CYANOISOQUINOLINE
- MFCD00134166
- UNII-Y94LJ44YSD
- Isoquinaldonitrile
- Maybridge1_002114
- CCG-45292
- SR-01000635070-1
- PS-5499
- isoquinaldinic nitrile
- DB-004631
- STK774048
- 627-280-2
-
- MDL: MFCD00134166
- Inchi: 1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H
- InChI Key: HJHXYSBRTVFEDD-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC=CC=2C=1C#N
- BRN: 119104
Computed Properties
- Exact Mass: 154.05300
- Monoisotopic Mass: 154.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36.7A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.21
- Melting Point: 90-92 °C (lit.)
- Boiling Point: 348.9 °C at 760 mmHg
- Flash Point: 121.6 °C
- Refractive Index: 1.654
- Water Partition Coefficient: Insoluble in water.
- PSA: 36.68000
- LogP: 2.10648
- Solubility: It was dissolved in ethanol and diethyl ether and hydrolyzed to obtain isoquinaric acid
Isoquinoline-1-carbonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
Isoquinoline-1-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinoline-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166383-1g |
Isoquinoline-1-carbonitrile |
1198-30-7 | 97% | 1g |
¥195.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166383-5g |
Isoquinoline-1-carbonitrile |
1198-30-7 | 97% | 5g |
¥933.90 | 2023-09-02 | |
| AstaTech | 59443-1/G |
1-CYANOISOQUINOLINE |
1198-30-7 | 97% | 1g |
$64 | 2023-09-16 | |
| AstaTech | 59443-5/G |
1-CYANOISOQUINOLINE |
1198-30-7 | 97% | 5g |
$193 | 2023-09-16 | |
| AstaTech | 59443-25/G |
1-CYANOISOQUINOLINE |
1198-30-7 | 97% | 25g |
$579 | 2023-09-16 | |
| Alichem | A189008040-5g |
Isoquinoline-1-carbonitrile |
1198-30-7 | 98% | 5g |
$421.88 | 2023-09-04 | |
| Alichem | A189008040-10g |
Isoquinoline-1-carbonitrile |
1198-30-7 | 98% | 10g |
$525.00 | 2023-09-04 | |
| Alichem | A189008040-25g |
Isoquinoline-1-carbonitrile |
1198-30-7 | 98% | 25g |
$1020.00 | 2023-09-04 | |
| Fluorochem | 049358-1g |
1-Cyanoisoquinoline |
1198-30-7 | 98% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 049358-5g |
1-Cyanoisoquinoline |
1198-30-7 | 98% | 5g |
£112.00 | 2022-03-01 |
Isoquinoline-1-carbonitrile Suppliers
Isoquinoline-1-carbonitrile Related Literature
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Xingxin Yu,Qin Yang,Honglei Lou,Yiyuan Peng,Jie Wu Org. Biomol. Chem. 2011 9 7033
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2. Syntheses and electronic structures of benzannelated isoquinolinones and their photoinduced cycloaddition reactions with electron deficient alkenes??Ke-Qing Ling,Xian-Yang Chen,Hoong-Kun Fun,Xiao-Ying Huang,Jian-Hua Xu J. Chem. Soc. Perkin Trans. 1 1998 4147
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Lena Huck,J. Francisco González,Elena de la Cuesta,J. Carlos Menéndez,Carmen Avenda?o Org. Biomol. Chem. 2011 9 6271
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4. Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines by rearrangement of 5-methyleneisoxazolidines generated from 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes: a novel consecutive rearrangement to fused-ring pyrrole derivativesBao-Xiang Zhao,Shoji Eguchi J. Chem. Soc. Perkin Trans. 1 1997 2973
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5. Polycyclic N-heterocyclic compounds. Part 52.1 One-step syntheses of imidazo[1,5-a]pyridines, imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines by Vilsmeier reactions of pyridine-2-carbonitriles, quinoline-2-carbonitriles and isoquinoline-1-carbonitrilesKenji Sasaki,Akifumi Tsurumori,Takashi Hirota J. Chem. Soc. Perkin Trans. 1 1998 3851
Additional information on Isoquinoline-1-carbonitrile
Isoquinoline-1-carbonitrile (CAS No. 1198-30-7): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry
Isoquinoline-1-carbonitrile, with the chemical identifier CAS No. 1198-30-7, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, characterized by its fused benzene and pyridine rings with a cyano group at the 1-position, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. Its unique structural features not only make it a valuable intermediate in organic synthesis but also endow it with potential applications in the development of novel therapeutic agents.
The significance of Isoquinoline-1-carbonitrile in contemporary research is underscored by its role as a precursor in the preparation of more complex molecules. The cyano group at the 1-position of the isoquinoline core provides a reactive handle for further functionalization, enabling chemists to tailor its properties for specific applications. This reactivity has been exploited in the synthesis of various bioactive compounds, including alkaloid-like molecules and heterocyclic derivatives with potential therapeutic value.
Recent advancements in synthetic methodologies have further enhanced the utility of Isoquinoline-1-carbonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of substituted isoquinoline derivatives, expanding the structural diversity accessible from this scaffold. These techniques have been particularly valuable in the preparation of complex natural products and drug-like molecules, where precise control over molecular architecture is crucial.
The pharmacological profile of derivatives of Isoquinoline-1-carbonitrile has been extensively studied, revealing a broad spectrum of biological activities. Research has demonstrated that isoquinoline-based compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The cyano group, in particular, has been shown to modulate the bioactivity of these molecules by influencing their interactions with biological targets. This has led to the identification of several lead compounds that are currently undergoing further investigation in preclinical studies.
In the context of drug discovery, Isoquinoline-1-carbonitrile has been utilized as a key intermediate in the development of small-molecule inhibitors targeting various enzymes and receptors. Its structural motif is found in several approved drugs, highlighting its importance as a pharmacophore. The ability to modify its core structure while retaining biological activity has made it an attractive choice for medicinal chemists seeking to design novel therapeutics.
The synthesis of Isoquinoline-1-carbonitrile itself can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Traditional methods often involve condensation reactions between appropriate precursors, while modern approaches may employ catalytic systems that improve efficiency and reduce byproduct formation. These advancements have not only streamlined the production process but also made it more environmentally sustainable.
The versatility of Isoquinoline-1-carbonitrile extends beyond its role as a synthetic intermediate; it also serves as a model system for studying fundamental chemical transformations. Researchers have leveraged this compound to explore novel reaction mechanisms and develop new catalytic systems that could have broader applications in organic synthesis. Such studies contribute to the advancement of chemical methodology and provide insights into the underlying principles governing molecular transformations.
Looking ahead, the future prospects for Isoquinoline-1-carbonitrile are promising, with ongoing research aimed at uncovering new applications and expanding its utility in drug discovery and materials science. The continued exploration of its derivatives and synthetic modifications holds promise for the development of innovative therapeutic strategies against various diseases. Additionally, its potential applications in nanotechnology and material science are being explored, suggesting that this compound may play a significant role beyond traditional pharmaceuticals.
In summary, Isoquinoline-1-carbonitrile (CAS No. 1198-30-7) stands as a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features, coupled with its reactivity and biological significance, make it an indispensable tool for researchers seeking to develop novel therapeutics and explore new synthetic methodologies. As scientific understanding continues to evolve, it is likely that this compound will remain at the forefront of innovation in these fields.
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